2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol
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Overview
Description
2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with piperazine under reflux conditions to form the intermediate this compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an alpha-adrenoceptor antagonist.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as alpha-adrenoceptors. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects. The pathways involved may include modulation of intracellular signaling cascades and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Shares the quinazoline core but differs in the substituents attached to the core.
2-chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline: Similar structure but with different functional groups attached to the quinazoline core
Uniqueness
2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol is unique due to the presence of both the piperazine ring and the ethan-1-ol group, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other quinazoline derivatives .
Properties
Molecular Formula |
C16H22N4O3 |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H22N4O3/c1-22-14-9-12-13(10-15(14)23-2)17-11-18-16(12)20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8H2,1-2H3 |
InChI Key |
AMHSUWSTPMBMPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)CCO)OC |
Origin of Product |
United States |
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